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Compound of Interest

Compound Name: DL-erythro-Dihydrosphingosine

Cat. No.: B3427575 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Sphinganine (dihydrosphingosine) is a critical intermediate in the de novo

sphingolipid biosynthesis pathway and the backbone of dihydroceramides.[1] As a precursor to

more complex sphingolipids, its cellular concentration is tightly regulated. Aberrant levels of

sphinganine and other sphingoid bases are implicated in various cellular processes, including

proliferation, apoptosis, and signaling, making them important targets in drug development and

disease research.[2][3] This document provides a detailed protocol for the sensitive and

specific quantification of sphinganine from biological lipid extracts using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for

lipidomics.[4][5]

Sphingolipid De Novo Biosynthesis Pathway
The diagram below illustrates the initial steps of the de novo synthesis of sphingolipids,

highlighting the formation of sphinganine. The pathway begins in the endoplasmic reticulum

with the condensation of serine and palmitoyl-CoA.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3427575?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3466368/
https://www.cusabio.com/pathway/Sphingolipid-signaling-pathway.html
https://pubmed.ncbi.nlm.nih.gov/12897185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2882728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2724058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3466368/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Serine +
Palmitoyl-CoA

3-Ketodihydrosphingosine
(3-Ketosphinganine)

Sphinganine
(Dihydrosphingosine)

Dihydroceramide

Ceramide

Click to download full resolution via product page

Caption: De novo sphingolipid biosynthesis pathway.

Experimental Workflow
The overall workflow for the quantification of sphinganine involves sample preparation, lipid

extraction, chromatographic separation, and mass spectrometric detection.
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1. Sample Collection
(e.g., Cultured Cells, Plasma)

2. Homogenization & Protein Quantification

3. Addition of Internal Standard
(e.g., C17-Sphinganine)

4. Lipid Extraction
(e.g., Modified Bligh & Dyer)

5. Phase Separation & Collection
of Organic Layer

6. Solvent Evaporation
(under Nitrogen Stream)

7. Reconstitution in
LC-MS Grade Solvent

8. LC-MS/MS Analysis
(MRM Mode)

9. Data Analysis & Quantification
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Caption: General experimental workflow for sphinganine quantification.
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Experimental Protocols
Materials and Reagents

Solvents: HPLC or LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water.

Reagents: Formic acid, ammonium formate.

Standards:

Sphinganine (d18:0) standard (Avanti Polar Lipids or equivalent).

Internal Standard (IS): C17-Sphinganine (d17:0) or d7-Sphinganine (stable isotope-

labeled).[3][6][7]

Equipment:

Homogenizer (for tissue samples).

Sonicator.

Centrifuge (capable of 4°C).

Nitrogen evaporator.

Autosampler vials with inserts.

LC-MS/MS system (e.g., triple quadrupole or QTRAP mass spectrometer with an ESI

source).[5]

Sample Preparation and Lipid Extraction
This protocol is adapted for cultured cells (~1-2 million cells per sample). Volumes should be

scaled accordingly for other sample types like plasma or tissue homogenates.[6]

Cell Harvesting: Aspirate culture medium, wash cells twice with ice-cold PBS. Scrape cells

into 1 mL of ice-cold PBS and transfer to a glass tube. Centrifuge at 1000 x g for 5 minutes

at 4°C. Discard the supernatant.
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Internal Standard Spiking: Add a known amount of internal standard (e.g., 50 pmol of C17-

Sphinganine in methanol) to each sample pellet. The use of a non-naturally occurring odd-

chain or stable isotope-labeled standard is crucial for accurate quantification, correcting for

variability in extraction efficiency and instrument response.[3][8][9]

Lipid Extraction (Modified Bligh & Dyer):

To the cell pellet, add 1 mL of chloroform and 2 mL of methanol.[9][10]

Vortex vigorously for 2 minutes.

Sonicate in a water bath for 15 minutes.

Add 1 mL of chloroform and vortex for 30 seconds.

Add 1 mL of water and vortex for 30 seconds to induce phase separation.

Centrifuge at 2000 x g for 10 minutes at 4°C.

Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and

transfer it to a new glass tube.

Evaporation: Dry the lipid extract under a gentle stream of nitrogen.

Reconstitution: Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g.,

80:20 Mobile Phase A:B) for LC-MS/MS analysis. Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:

Column: C18 reverse-phase column (e.g., Supelco Discovery C18, 5 cm x 2.1 mm, 5 µm).

[5]

Mobile Phase A: 68.5:28.5:2:1 (v/v/v/v) Methanol/Water/THF/Formic Acid with 5 mM

ammonium formate.[6]
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Mobile Phase B: 97:2:1 (v/v/v) Methanol/THF/Formic Acid with 5 mM ammonium formate.

[6]

Flow Rate: 0.5 mL/min.

Column Temperature: 40-60°C.[6]

Injection Volume: 10-30 µL.

Gradient:

0.0-0.5 min: 30% B

0.5-2.5 min: Linear gradient to 100% B

2.5-5.5 min: Hold at 100% B

5.5-6.0 min: Return to 30% B

6.0-8.0 min: Re-equilibrate at 30% B

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM).

Ion Spray Voltage: 5000-5500 V.

Source Temperature: 400-500°C.

Key MRM Transitions: The fragmentation of sphingoid bases in positive mode typically

involves single and double dehydration events.[11][12] Collision energies (CE) and other

potentials should be optimized for the specific instrument used.[5]

Data Presentation
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Table 1: Mass Spectrometry Parameters for Sphinganine
Quantification

Compound
Precursor Ion
[M+H]⁺ (m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Example CE
(V)

Sphinganine

(d18:0)
302.3

284.3

(Quantifier)
100 15

266.3 (Qualifier) 100 25

C17-Sphinganine

(IS)
288.3

270.3

(Quantifier)
100 15

252.3 (Qualifier) 100 25

Note: Precursor and product ions for sphinganine (d18:0) and its C17 internal standard are

based on characteristic fragmentation patterns involving water loss.[12]

Table 2: Example Calibration Curve Data
A calibration curve is constructed by analyzing standards of known sphinganine concentrations

(e.g., 1 to 500 fmol) spiked with a constant amount of the internal standard. The ratio of the

analyte peak area to the internal standard peak area is plotted against concentration.

Concentration
(pmol/mL)

Sphinganine Peak
Area

IS Peak Area
Peak Area Ratio
(Analyte/IS)

1.0 8,500 810,000 0.010

5.0 42,000 805,000 0.052

10.0 87,000 815,000 0.107

50.0 455,000 820,000 0.555

100.0 910,000 812,000 1.121

250.0 2,200,000 808,000 2.723

Linear Regression
y = 0.0109x + 0.001

(R² > 0.99)
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Table 3: Sample Quantification Results
The concentration of sphinganine in unknown samples is calculated using the linear regression

equation derived from the calibration curve. Results are typically normalized to the initial

amount of protein or cell number.

Sample ID
Peak Area Ratio
(Analyte/IS)

Calculated Amount
(pmol)

Normalized
Amount (pmol/mg
protein)

Control 1 0.215 19.6 9.8

Control 2 0.230 21.0 10.5

Control 3 0.221 20.2 10.1

Treated 1 0.850 77.9 38.9

Treated 2 0.891 81.6 40.8

Treated 3 0.865 79.2 39.6

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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